

# Application Notes and Protocols: PGPR in Controlled-Release Delivery Systems

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## Compound of Interest

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These application notes provide a comprehensive overview and detailed protocols for the utilization of Plant Growth-Promoting Rhizobacteria (PGPR) in the development of controlled-release delivery systems. This technology aims to enhance the efficacy and stability of PGPR inoculants in agricultural applications, leading to improved plant growth and soil health.

## Introduction to PGPR Controlled-Release Systems

Plant Growth-Promoting Rhizobacteria (PGPR) are beneficial microorganisms that colonize plant roots and enhance plant growth through various mechanisms, including nitrogen fixation, phosphate solubilization, and production of phytohormones.[1][2] However, the viability and effectiveness of directly applied PGPR in the field can be compromised by harsh environmental conditions. Encapsulation technologies offer a promising solution by creating protective microenvironments for the bacteria, ensuring their gradual and controlled release into the rhizosphere.[3][4] This approach improves the survival and persistence of PGPR, leading to more consistent and prolonged plant growth-promoting effects.[3][5]

Commonly used materials for PGPR encapsulation are biodegradable polymers such as alginate, chitosan, and starch.[6] These materials are biocompatible, non-toxic, and can be formulated to control the release rate of the encapsulated bacteria.[6][7] Additives like skimmed milk or bentonite can be incorporated to further enhance the protective properties of the formulation and the survival of the microorganisms.[8]

## Data Presentation: Efficacy of PGPR Controlled-Release Systems

The following tables summarize quantitative data from various studies, demonstrating the effectiveness of encapsulated PGPR formulations.

Table 1: Enhancement of Plant Growth Parameters with Encapsulated PGPR

Plant	PGPR Strain(s)	Encapsulation Matrix	Observed Improvement	Reference
Wheat	Not Specified	Alginate beads	70-80% improvement in seed germination	[6]
Wheat	Not Specified	Alginate beads	60-70% enhancement in root and shoot length	[6]
Chili	Enterobacter sp. SA10	Alginate + Biochar	Significantly higher leaf area (3.68 cm <sup>2</sup> ) and dry weight (0.39 g) compared to non-encapsulated and control treatments.	[5]
Habanero Pepper	Pseudomonas sp. AVM	Not Specified	Highest fresh fruit yield (16,636 kg ha <sup>-1</sup> )	[9]
Tomato	Priestia megaterium P12	Rock Phosphate	Significant increase in plant height, number of leaves, root length, leaf area, and phosphorus uptake.	[2]

Table 2: PGPR Viability and Encapsulation Efficiency

PGPR Strain(s)	Encapsulation Method & Matrix	Survival/Encapsulation Efficiency	Reference
Bacillus subtilis	Spray drying in 10% Poly(itaconic acid)	~70-79% survival rate	[10]
Nitrogen-fixing bacteria	Spray drying in sodium alginate/maltodextrin	>76% survival, highest at 79%	[10]
Various PGPM	Alginate-based matrices	Encapsulation efficiency of ~99% reported in some studies.	[11]

Table 3: In Vitro PGP Traits of Selected PGPR Strains

PGPR Strain	Phosphate Solubilization Efficacy (%)	IAA Production (µg/mL)	Siderophore Production (psu)	Reference
Streptomyces cinereoruber P6-4	37.71	69.82	35.51	[2]
Priestia megaterium P12	52.84	251.70	26.37	[2]
Rosellomorea aquimaris P22-2	94.31	236.57	26.37	[2]
Pseudomonas plecoglossicida P24	64.20	101.94	23.84	[2]

## Experimental Protocols

### Protocol for PGPR Encapsulation using Ionic Gelation (Alginate Beads)

This protocol describes a widely used method for encapsulating PGPR in alginate beads.

#### Materials:

- PGPR culture
- Sodium alginate
- Calcium chloride ( $\text{CaCl}_2$ )
- Sterile distilled water
- Sterile magnetic stirrer and stir bar
- Sterile syringe with a needle or a peristaltic pump

#### Procedure:

- Prepare PGPR Suspension:
  - Culture the desired PGPR strain in a suitable broth medium until it reaches the late logarithmic or early stationary phase.
  - Harvest the bacterial cells by centrifugation (e.g., 8000 rpm for 10 minutes).
  - Wash the cell pellet twice with sterile distilled water or saline solution to remove residual media.
  - Resuspend the cell pellet in sterile distilled water to a final concentration of approximately  $10^8$ - $10^9$  CFU/mL.
- Prepare Sodium Alginate Solution:
  - Prepare a 1-3% (w/v) sodium alginate solution by slowly dissolving sodium alginate powder in sterile distilled water while continuously stirring.[\[6\]](#)[\[11\]](#)
  - Autoclave the solution for sterilization. Allow it to cool to room temperature.
- Mix PGPR with Alginate:

- Aseptically mix the prepared PGPR suspension with the sterile sodium alginate solution. The ratio can be optimized, but a 1:2 or 1:3 (v/v) ratio of cell suspension to alginate solution is a good starting point.
- Form Alginate Beads:
  - Prepare a sterile 1-2% (w/v)  $\text{CaCl}_2$  solution.[\[11\]](#)
  - Extrude the PGPR-alginate mixture dropwise into the  $\text{CaCl}_2$  solution from a height of about 20 cm using a syringe or a peristaltic pump.
  - The droplets will instantly form gelled beads upon contact with the  $\text{CaCl}_2$  solution due to ionic cross-linking.
  - Continuously stir the  $\text{CaCl}_2$  solution gently during the extrusion process to prevent bead aggregation.
- Harden and Store Beads:
  - Allow the beads to harden in the  $\text{CaCl}_2$  solution for 30-60 minutes.
  - Collect the beads by decantation or filtration.
  - Wash the beads with sterile distilled water to remove excess  $\text{CaCl}_2$ .
  - The beads can be used immediately or stored at 4°C for future use. For long-term storage, lyophilization (freeze-drying) can be employed.[\[7\]](#)

## Protocol for Determining Encapsulation Efficiency

This protocol determines the percentage of viable bacteria successfully entrapped within the beads.

Materials:

- Freshly prepared encapsulated PGPR beads
- Sterile sodium citrate solution (e.g., 0.1 M) or phosphate buffer

- Sterile distilled water
- Petri dishes with appropriate growth medium
- Incubator

#### Procedure:

- Enumerate Initial Bacterial Population:
  - Before encapsulation, take a sample from the PGPR-alginate mixture (from Protocol 3.1, step 3).
  - Perform serial dilutions and plate on a suitable growth medium to determine the initial number of viable cells ( $N_0$ ) in CFU/mL.
- Release Encapsulated Bacteria:
  - Take a known weight or number of freshly prepared beads (e.g., 1 gram).
  - Dissolve the beads in a known volume of sterile sodium citrate solution or phosphate buffer by shaking until the beads are completely disintegrated. This releases the entrapped bacteria.
- Enumerate Encapsulated Bacteria:
  - Perform serial dilutions of the resulting bacterial suspension.
  - Plate the dilutions on the appropriate growth medium and incubate under suitable conditions.
  - Count the colonies to determine the number of viable encapsulated cells ( $N$ ) in CFU per gram of beads.
- Calculate Encapsulation Efficiency (EE):
  - $EE (\%) = (N / N_0) \times 100$

- Where  $N$  is the number of viable cells released from the beads and  $N_0$  is the initial number of viable cells in the mixture before encapsulation.

## Protocol for In Vitro Release Kinetics Study

This protocol evaluates the release rate of PGPR from the encapsulated formulation over time.

Materials:

- Encapsulated PGPR beads
- Sterile release medium (e.g., distilled water, saline, or a specific buffer)
- Sterile flasks or tubes
- Shaking incubator
- Petri dishes with appropriate growth medium

Procedure:

- Set up the Release Assay:
  - Place a known amount of encapsulated beads (e.g., 1 gram) into a flask containing a known volume of the sterile release medium (e.g., 100 mL).
  - Incubate the flasks in a shaking incubator at a specific temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm).
- Sample Collection:
  - At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot of the release medium (e.g., 1 mL) under aseptic conditions.
  - Replace the withdrawn volume with an equal amount of fresh sterile release medium to maintain a constant volume.
- Quantify Released Bacteria:



- Perform serial dilutions of the collected samples.
- Plate the dilutions on a suitable growth medium and incubate.
- Count the colonies to determine the concentration of released PGPR (in CFU/mL) at each time point.
- Data Analysis:
  - Plot the cumulative number of released bacteria against time to obtain the release profile.
  - The release kinetics can be further analyzed using mathematical models such as the zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to understand the release mechanism.[\[12\]](#)[\[13\]](#)

## Protocol for Evaluating Plant Growth Promotion (Pot Study)

This protocol assesses the efficacy of the encapsulated PGPR formulation on plant growth under controlled conditions.

Materials:

- Test plant seeds
- Pots with sterilized soil or a suitable growth substrate
- Encapsulated and non-encapsulated PGPR
- Control (without PGPR)
- Growth chamber or greenhouse with controlled environmental conditions

Procedure:

- Seed Sterilization and Sowing:
  - Surface sterilize the seeds to eliminate any contaminating microorganisms.

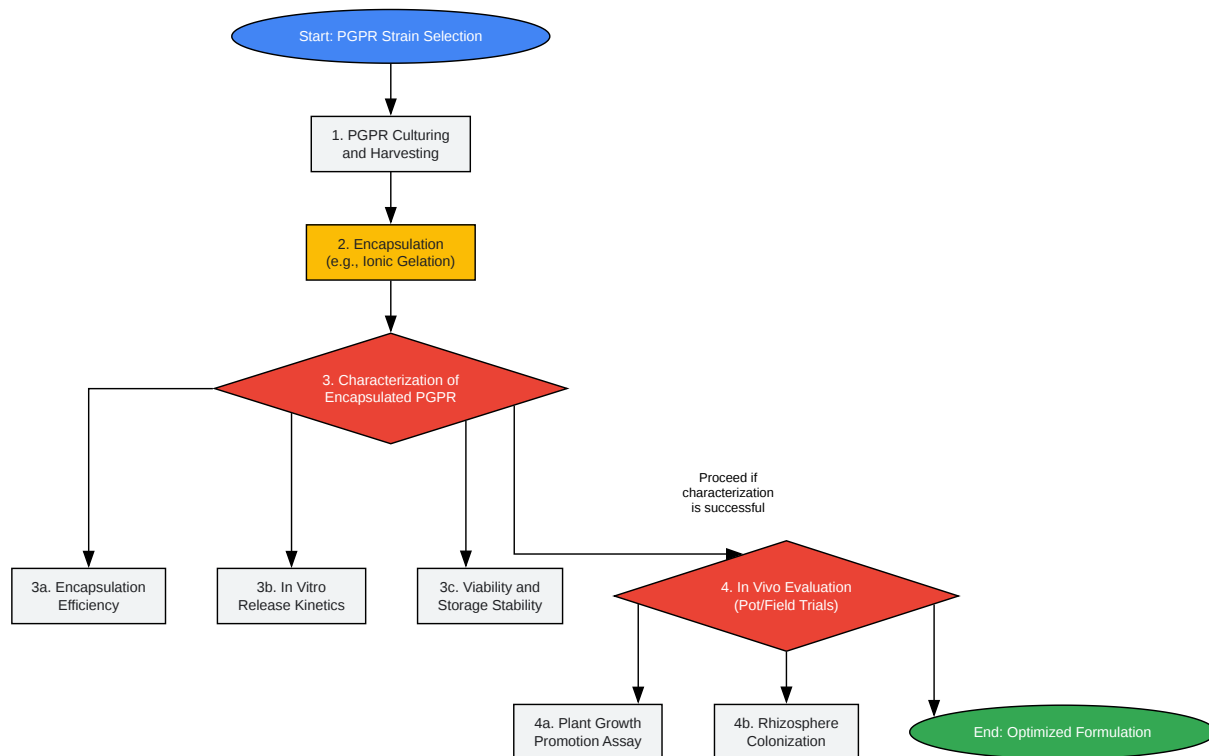
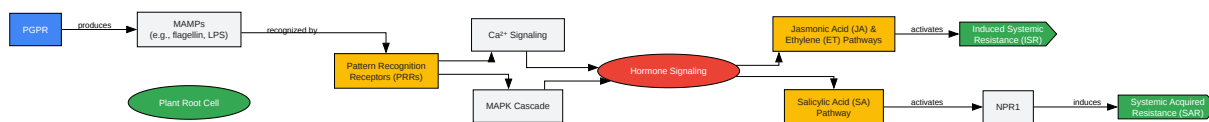
- Sow the seeds in pots filled with the sterilized growth medium.
- Inoculation:
  - Prepare the following treatment groups:
    - T1 (Control): No PGPR inoculation.
    - T2 (Non-encapsulated PGPR): Inoculate with a suspension of free PGPR cells.
    - T3 (Encapsulated PGPR): Inoculate with the encapsulated PGPR beads. The number of beads should correspond to a similar bacterial load as in T2.
  - Apply the treatments near the seeds at the time of sowing.
- Growth Conditions:
  - Maintain the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.
  - Water the plants as needed.
- Data Collection:
  - After a specific growth period (e.g., 30, 45, or 60 days), carefully harvest the plants.
  - Measure various plant growth parameters, including:
    - Shoot and root length
    - Fresh and dry weight of shoots and roots
    - Leaf area
    - Chlorophyll content
    - Nutrient uptake (e.g., nitrogen, phosphorus) in plant tissues.[\[2\]](#)
- Statistical Analysis:

- Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between the treatment groups.

## Visualizations: Signaling Pathways and Experimental Workflows

### Signaling Pathways in PGPR-Plant Interactions

The interaction between PGPR and plants involves complex signaling pathways that can lead to either Induced Systemic Resistance (ISR) or Systemic Acquired Resistance (SAR), providing the plant with enhanced protection against pathogens.



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